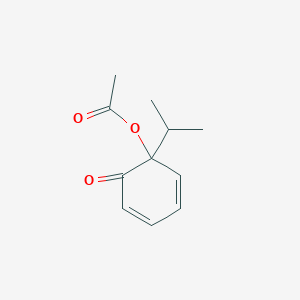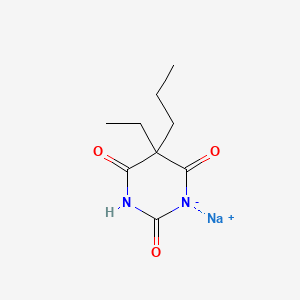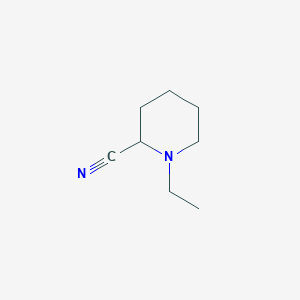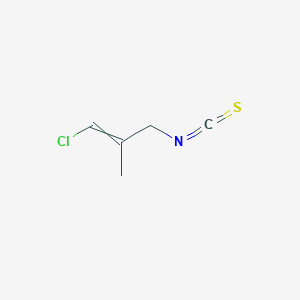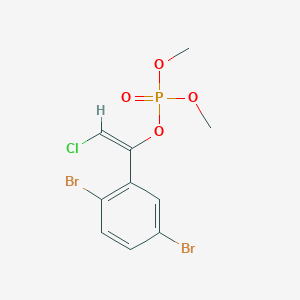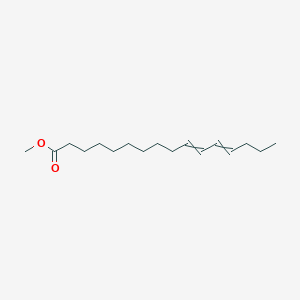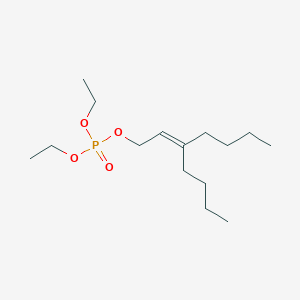
4H-Thieno(3,4-b)(1,5)benzodiazepine, 10-(4-methyl-1-piperazinyl)-6-trifluoromethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Thieno(3,4-b)(1,5)benzodiazepine, 10-(4-methyl-1-piperazinyl)-6-trifluoromethyl- is a compound belonging to the benzodiazepine class, which is known for its significant pharmacological activities. This compound has been studied for its potential neuroleptic properties, making it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and specialized catalysts to ensure efficient production. The exact details of these methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
4H-Thieno(3,4-b)(1,5)benzodiazepine, 10-(4-methyl-1-piperazinyl)-6-trifluoromethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodiazepine core .
Scientific Research Applications
4H-Thieno(3,4-b)(1,5)benzodiazepine, 10-(4-methyl-1-piperazinyl)-6-trifluoromethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It is studied for its interactions with biological targets, such as receptors and enzymes.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the brain, such as neurotransmitter receptors. By binding to these receptors, it can modulate the activity of neurotransmitters, leading to its neuroleptic effects. The exact pathways involved may include the dopaminergic and serotonergic systems .
Comparison with Similar Compounds
Similar Compounds
Olanzapine: A well-known antipsychotic that shares structural similarities with 4H-Thieno(3,4-b)(1,5)benzodiazepine derivatives.
Clozapine: Another antipsychotic with a similar benzodiazepine core structure.
Uniqueness
What sets 4H-Thieno(3,4-b)(1,5)benzodiazepine, 10-(4-methyl-1-piperazinyl)-6-trifluoromethyl- apart is its trifluoromethyl group, which can enhance its pharmacokinetic properties, such as bioavailability and metabolic stability. This makes it a promising candidate for further development in medicinal chemistry .
Properties
CAS No. |
63127-20-8 |
|---|---|
Molecular Formula |
C17H17F3N4S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)-8-(trifluoromethyl)-10H-thieno[3,4-b][1,5]benzodiazepine |
InChI |
InChI=1S/C17H17F3N4S/c1-23-4-6-24(7-5-23)16-12-9-25-10-15(12)21-14-8-11(17(18,19)20)2-3-13(14)22-16/h2-3,8-10,21H,4-7H2,1H3 |
InChI Key |
VDXRGSIYNPUVQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)C(F)(F)F)NC4=CSC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


